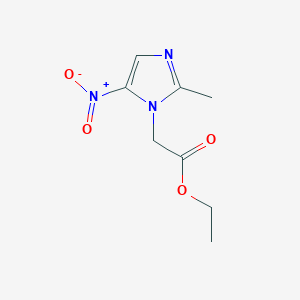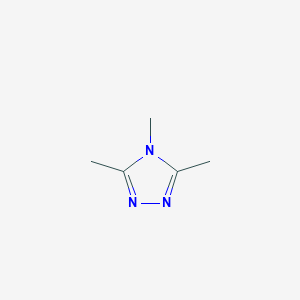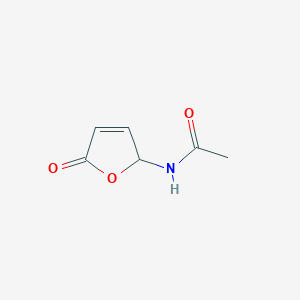![molecular formula C11H20KNO12S3 B091262 beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt CAS No. 15592-36-6](/img/structure/B91262.png)
beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt
Übersicht
Beschreibung
Glucocheirolin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Glucocheirolin is a sulfone. It derives from a propylglucosinolate.
Wissenschaftliche Forschungsanwendungen
Traditional Chinese Medicine
Glucocheirolin is one of the twelve intact glucosinolates found in ten traditional Chinese plants . It’s used in traditional Chinese medicine due to its various health benefits .
Analytical Chemistry
A reversed-phase HPLC method has been developed for the determination of Glucocheirolin along with other glucosinolates . This method is used for the analysis of these compounds in various plant samples .
Plant Differentiation
The analysis of Glucocheirolin and other glucosinolates provides scientific evidence enabling differentiation of three pairs of easily confused plants . This can be particularly useful in botany and plant taxonomy .
Food Industry
Glucocheirolin, being a glucosinolate, contributes to the wide range of flavors in food products . It’s found in the seeds, roots, stems, and leaves of plants in 11 families of dicotyledonous angiosperms .
Health Research
Glucocheirolin and other glucosinolates have been suggested to prevent carcinogens from reaching the target site, activate important hepatic enzymes against several carcinogens, or interact with carcinogens . This makes them a subject of interest in health research .
Agricultural Research
In agricultural research, the variability of major glucosinolates including Glucocheirolin in the leaf lamina of 134 Chinese cabbage accessions was investigated . This study contributes valuable insights into the metabolic diversity of glucosinolates in Chinese cabbage .
Wirkmechanismus
Target of Action
It’s known that glucocheirolin belongs to the class of glucosinolates , which are known to have a wide range of biological activities .
Mode of Action
Glucocheirolin, like other glucosinolates, is hydrolyzed by the enzyme myrosinase . This hydrolysis process produces a variety of compounds, including isothiocyanates, thiocyanates, nitriles, and thiones
Biochemical Pathways
Glucosinolates are known to play a role in plant defense mechanisms . They can also have anti-cancer, disease-resistance, and insect-resistance properties .
Pharmacokinetics
Glucosinolates like glucocheirolin are typically hydrophilic , suggesting they might be readily absorbed and distributed in aqueous environments within the body.
Result of Action
Glucocheirolin is known to possess antinutritional and toxic effects in rats .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Glucocheirolin. Additionally, environmental pollution can affect the biosynthesis of glucosinolates .
Eigenschaften
IUPAC Name |
potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANCNMMZVVUJJN-YMDACDOVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20KNO11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt | |
CAS RN |
15592-36-6 | |
| Record name | Glucocheirolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the hydrolysis products of glucocheirolin exert their anti-cancer effects?
A1: While the exact mechanisms are still under investigation, studies suggest that ITCs derived from glucocheirolin, like other ITCs, may inhibit cancer cell growth by:
- Inducing apoptosis: ITCs can trigger programmed cell death in cancer cells [].
- Inhibiting cell cycle progression: These compounds can interfere with the cell cycle, halting the uncontrolled proliferation of cancer cells [].
Q2: How does the structure of glucocheirolin relate to its biological activity?
A4: The structure of glucocheirolin determines the specific ITC produced upon hydrolysis. The side chain structure of the glucosinolate dictates the chemical structure of the resulting ITC, which ultimately influences its biological activity []. Different ITCs exhibit varying levels of fungitoxic activity and potentially different anticancer activities [, ].
Q3: Can glucocheirolin be used as a feeding stimulant for insects?
A5: Yes, research suggests that glucocheirolin can act as a feeding stimulant for certain insect species, like the diamondback moth (Plutella xylostella) [, ]. This stimulatory effect is attributed to the presence of the glucosinolate molecule itself, rather than its hydrolysis products [, ].
Q4: How is glucocheirolin content analyzed in plants?
A4: Several analytical techniques can be used to identify and quantify glucocheirolin in plant material. These include:
- High-performance liquid chromatography (HPLC): This method separates and quantifies individual glucosinolates based on their chemical properties [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique analyzes volatile compounds released upon glucosinolate hydrolysis, providing indirect evidence of their presence and abundance [, ].
- Liquid chromatography-mass spectrometry (LC-MS): This powerful method combines the separation capabilities of HPLC with the detection sensitivity and specificity of MS, enabling accurate identification and quantification of glucosinolates [].
Q5: What factors can influence glucocheirolin content in plants?
A5: Several factors can contribute to the variation in glucocheirolin content among different plant species and varieties, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)




![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)


![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)


